molecular formula C19H11ClF3N3 B3665756 3-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3665756
M. Wt: 373.8 g/mol
InChI Key: SKYNZISOLJWDMG-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They are associated with various biological procedures and play a vital role in cancer pathogenesis .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves scaffold hopping and computer-aided drug design . A series of these derivatives were synthesized and their activities to inhibit TRKA were evaluated . One of the compounds showed acceptable activity with an IC50 value of 56 nM .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is complex and involves various functional groups . The dipole moment changes (Δμ) in these compounds were calculated to be significant, indicating a strong solvatofluorochromic effect .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant cytotoxic activities against various cell lines . They inhibit the proliferation of cells and show superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by various factors . For instance, the presence of either an electron-releasing or electron-withdrawing R group results in a decrease of both types of activities .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves the inhibition of Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidine derivatives involve further exploration of their potential as TRK inhibitors . There is also potential for the development of more potent and efficacious anticancer drugs with pyrazolo[1,5-a]pyrimidine scaffold .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N3/c20-14-8-6-12(7-9-14)15-11-24-26-17(19(21,22)23)10-16(25-18(15)26)13-4-2-1-3-5-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYNZISOLJWDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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